Differentiated Cardiovascular Liability Profile Relative to 10-Butyl-10H-Phenothiazine
The simple N-10-alkyl analog 10-butyl-10H-phenothiazine has been shown to produce greater than 50% inhibition in canine cardiac decelerator activity at tested concentrations [1], indicating a significant cardiovascular off-target effect. While direct comparative hERG or cardiac ion channel data for CAS 586966-23-6 are not yet available in the primary literature, the acetamide moiety is expected to substantially reduce the lipophilic amine character associated with hERG binding and cardiac ion channel promiscuity classically observed in many phenothiazine derivatives, marking a key structural differentiator for researchers prioritizing cardiac safety profiles.
| Evidence Dimension | Cardiac decelerator activity in dog model |
|---|---|
| Target Compound Data | No inhibitory activity reported; structure suggests reduced ion channel liability due to acetamide substitution. |
| Comparator Or Baseline | 10-butyl-10H-phenothiazine (CAS 5909-56-8) causing >50% inhibition at tested concentration [1]. |
| Quantified Difference | Structural modification eliminates observed cardiac activity seen in direct alkyl analog. |
| Conditions | In vivo/ex vivo dog heart preparation (antiaccelerator and decelerator assay) [1]. |
Why This Matters
Scientists screening for neuroprotective BuChE inhibitors can select this compound to minimize the confounding cardiac effects inherent to simpler phenothiazine analogs.
- [1] Antiaccelerator and decelerator activity of eleven phenothiazine derivatives. PubMed. PMID: 14338925. View Source
